molecular formula C23H20N6S2 B215032 (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide

(2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide

Cat. No. B215032
M. Wt: 444.6 g/mol
InChI Key: XFVDJYLPGSKDJT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide has a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, this compound has been shown to inhibit cell proliferation and migration, which are important processes in cancer development and progression. Furthermore, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied and has been shown to possess a wide range of biological activities, making it a promising compound for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide. One potential direction is to further investigate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, future studies could investigate the potential of this compound as a treatment for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Finally, future research could focus on developing new compounds based on the structure of (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of (2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide involves the reaction of 2-naphthylamine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid to form the corresponding amide. This amide is then reacted with N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide to produce the final product. The synthesis method of this compound has been well-established and has been used in numerous studies.

Scientific Research Applications

(2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide has been shown to possess a wide range of biological activities, making it a promising compound for scientific research. This compound has been studied for its potential applications in the fields of cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and has potential as an anticancer agent. Additionally, this compound has been shown to possess neuroprotective properties and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to possess antimicrobial properties and has potential as a treatment for infectious diseases.

properties

Product Name

(2S)-5-methyl-N'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide

Molecular Formula

C23H20N6S2

Molecular Weight

444.6 g/mol

IUPAC Name

(2S)-5-methyl-N//'-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-yl-N-phenyl-2H-1,3,4-thiadiazole-3-carboximidamide

InChI

InChI=1S/C23H20N6S2/c1-15-26-27-23(31-15)25-22(24-18-11-4-3-5-12-18)29-21(30-16(2)28-29)20-14-8-10-17-9-6-7-13-19(17)20/h3-14,21H,1-2H3,(H,24,25,27)/t21-/m0/s1

InChI Key

XFVDJYLPGSKDJT-NRFANRHFSA-N

Isomeric SMILES

CC1=NN=C(S1)/N=C(\NC2=CC=CC=C2)/N3[C@@H](SC(=N3)C)C4=CC=CC5=CC=CC=C54

SMILES

CC1=NN=C(S1)N=C(NC2=CC=CC=C2)N3C(SC(=N3)C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=NN=C(S1)N=C(NC2=CC=CC=C2)N3C(SC(=N3)C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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